2-(4-Clorobuta-2-in-1-il)isoindolina-1,3-diona

Descripción general

Descripción

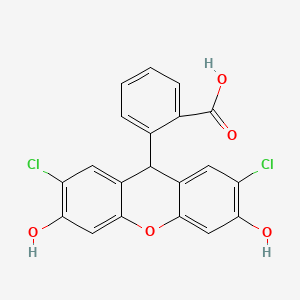

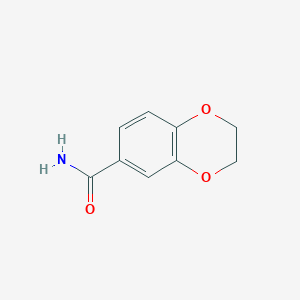

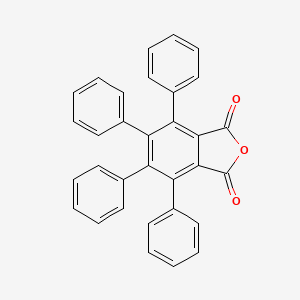

“2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 4819-69-6 . It has a molecular weight of 233.65 . The IUPAC name for this compound is 2-(4-chloro-2-butynyl)-1H-isoindole-1,3(2H)-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,7-8H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point of 116-117 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

- Los investigadores han investigado la síntesis y la actividad biológica de los derivados de la isoindolina-1,3-diona. Estos compuestos muestran prometedoras propiedades anticancerígenas, particularmente contra las células de leucemia (células Raji) .

- Se han sintetizado derivados de isoindolina-1,3-diona utilizando ácido ftálimida-N-sulfónico como catalizador . Esto destaca su utilidad en transformaciones orgánicas.

Química Medicinal y Desarrollo de Medicamentos

Síntesis Orgánica y Catálisis

En resumen, la 2-(4-Clorobuta-2-in-1-il)isoindolina-1,3-diona ofrece perspectivas emocionantes en diversos dominios científicos. Su versatilidad y reactividad la convierten en un compuesto intrigante para futuras exploraciones

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site .

Biochemical Pathways

The interaction of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in several key processes in the brain, including mood regulation, reward, and motor control .

Pharmacokinetics

In silico analysis suggests that the compound follows lipinski’s rule of five , which predicts good absorption and permeation .

Result of Action

One study found that a compound with a similar structure induced cell death in raji cells in a dose and time-dependent manner .

Action Environment

The action, efficacy, and stability of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors.

Análisis Bioquímico

Cellular Effects

The effects of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, its interaction with the dopamine receptor D2 involves binding to the receptor’s allosteric site, which can modulate the receptor’s activity and downstream signaling pathways . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical reactions and metabolic processes.

Temporal Effects in Laboratory Settings

The effects of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of 2-(4-Chlorobut-2-yn-1-yl)isoindoline-1,3-dione is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production. Understanding its subcellular localization provides insights into its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(4-chlorobut-2-ynyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNDRPKNOXQAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964020 | |

| Record name | 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4819-69-6 | |

| Record name | 4819-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorobut-2-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [[(1-methylethylidene)amino]oxy]-](/img/structure/B1593913.png)

![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)

![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)